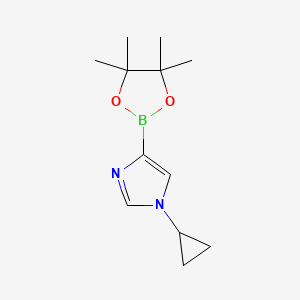

1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole

Description

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS: 2223050-84-6) is a boronic ester-functionalized heterocyclic compound with the molecular formula C₁₂H₁₉BN₂O₂ and a molecular weight of 234.10 g/mol . The structure comprises an imidazole ring substituted at position 1 with a cyclopropyl group and at position 4 with a pinacol boronate ester. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are critical intermediates in pharmaceuticals and agrochemicals . Its cyclopropyl substituent enhances metabolic stability in drug candidates, making it valuable in medicinal chemistry .

Properties

Molecular Formula |

C12H19BN2O2 |

|---|---|

Molecular Weight |

234.10 g/mol |

IUPAC Name |

1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-15(8-14-10)9-5-6-9/h7-9H,5-6H2,1-4H3 |

InChI Key |

LQPDHDLBJULFIQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves:

- Step 1: Formation or procurement of the imidazole core with a suitable leaving group at the 4-position (e.g., halogenated imidazole).

- Step 2: Introduction of the cyclopropyl group at the N1 position via nucleophilic substitution or alkylation.

- Step 3: Installation of the boronate ester group at the 4-position through borylation reactions, often using bis(pinacolato)diboron (B2pin2) under catalytic conditions.

Detailed Synthetic Routes

Nucleophilic Aromatic Substitution (S_NAr) for Cyclopropylation

- Starting from 4-halogenated imidazole (e.g., 4-chloro-1H-imidazole), the N1 position is alkylated with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA).

- This step selectively introduces the cyclopropyl group at the nitrogen, yielding 1-cyclopropyl-4-halogenated imidazole intermediate.

Transition Metal-Catalyzed Borylation

- The 4-halogenated intermediate undergoes borylation using bis(pinacolato)diboron (B2pin2) as the boron source.

- Catalysts such as palladium complexes (e.g., Pd(dppf)Cl2) or nickel catalysts are employed, often with a base like potassium acetate or cesium carbonate.

- The reaction is typically conducted in solvents like dioxane or tetrahydrofuran (THF) at elevated temperatures (80–110 °C) under inert atmosphere.

- This step installs the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, completing the synthesis of the target compound.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| N1-Cyclopropylation | Cyclopropyl bromide, K2CO3, DMF, 60 °C, 12 h | 75–85 | Selective N-alkylation |

| 4-Borylation | B2pin2, Pd(dppf)Cl2 (5 mol%), KOAc, dioxane, 90 °C, 16 h | 70–90 | High regioselectivity, mild conditions |

Research Findings and Optimization

- Selectivity: The N1 position alkylation is favored due to the nucleophilicity of the imidazole nitrogen and steric factors preventing C-alkylation.

- Catalyst Choice: Palladium catalysts with bidentate phosphine ligands (e.g., dppf) provide high efficiency and selectivity in borylation.

- Base Effects: Potassium acetate is preferred for smooth borylation with minimal side reactions.

- Solvent Effects: Polar aprotic solvents enhance nucleophilicity and catalyst solubility, improving yields.

- Purification: The final product is typically purified by column chromatography or recrystallization, yielding a pure boronate ester suitable for further synthetic applications.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | 4-Halo-1H-imidazole (e.g., 4-chloroimidazole) |

| Cyclopropylation Method | N-alkylation with cyclopropyl bromide under basic conditions |

| Borylation Method | Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron |

| Catalysts | Pd(dppf)Cl2, Ni-based catalysts (alternative) |

| Bases | K2CO3 for alkylation; KOAc for borylation |

| Solvents | DMF or DMA for alkylation; dioxane or THF for borylation |

| Reaction Temperatures | 60 °C for alkylation; 80–110 °C for borylation |

| Typical Yields | 75–85% for alkylation; 70–90% for borylation |

| Purification Techniques | Column chromatography, recrystallization |

Chemical Reactions Analysis

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to form different imidazole derivatives.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole in cancer treatment. The compound has shown promising results as an inhibitor of c-Met, a receptor tyrosine kinase implicated in cancer progression. In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of cancer cell lines expressing c-Met .

Antimicrobial Properties

The imidazole ring present in the compound is known for its antimicrobial properties. Research indicates that derivatives of imidazole can exhibit significant activity against various bacterial strains. The incorporation of the boron-containing moiety may enhance its efficacy by improving solubility and bioavailability .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated. The compound's structural stability and electronic characteristics allow for efficient charge transport .

Polymer Chemistry

This compound can be utilized in the synthesis of functional polymers due to its reactive boron atom. It can participate in various polymerization reactions to create materials with tailored properties for specific applications such as coatings and adhesives .

Cross-Coupling Reactions

The boron moiety in this compound serves as a versatile building block in cross-coupling reactions. These reactions are essential in organic synthesis for forming carbon-carbon bonds. The compound has been shown to facilitate Suzuki-Miyaura cross-coupling reactions effectively .

Asymmetric Synthesis

The chiral nature of the cyclopropyl group allows for its application in asymmetric synthesis. It can be employed as a chiral auxiliary or catalyst to produce enantiomerically enriched compounds, which are crucial in pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

1-Isopropyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole (CAS: 879487-10-2)

- Structure : Pyrazole ring with isopropyl (position 1) and boronate (position 4).

- Molecular Formula : C₁₂H₂₁BN₂O₂.

- Key Differences: Pyrazole vs. imidazole core alters electronic properties (pyrazole has two adjacent nitrogen atoms, imidazole has non-adjacent nitrogens).

- Applications : Used in kinase inhibitor synthesis due to pyrazole’s affinity for ATP-binding pockets .

1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Imidazole

- Structure : Imidazole ring with methyl (position 1) and boronate (position 5).

- Molecular Formula : C₁₀H₁₇BN₂O₂.

- Key Differences :

Substituent and Functional Group Variations

1-Cyclopropyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole (CAS: 1151802-22-0)

1-(2-Chlorophenyl)propyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole (CAS: 1604037-07-1)

- Structure : Pyrazole with a 2-chlorophenylpropyl substituent.

- Molecular Formula : C₁₇H₂₁BClN₂O₂.

- Key Differences :

Reactivity and Stability Comparisons

- Steric Effects : Cyclopropyl’s smaller size compared to isopropyl enhances coupling efficiency in hindered environments.

- Electronic Effects : Imidazole’s dual nitrogen atoms increase electron density at the boronate site, accelerating transmetallation in Suzuki reactions compared to pyrazoles .

Biological Activity

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS Number: 2304631-68-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, relevant case studies, and presenting data in tabular form for clarity.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of approximately 249.16 g/mol. The compound features a cyclopropyl group and a dioxaborolane moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.16 g/mol |

| Density | 1.04 g/cm³ (predicted) |

| Boiling Point | 292.1 °C (predicted) |

Research indicates that compounds containing dioxaborolane groups can act as inhibitors of various enzymes involved in cell signaling pathways. Specifically, the presence of the imidazole ring suggests potential activity against kinases and other targets involved in cancer and inflammatory diseases.

Anticancer Activity

A study investigating the anticancer properties of similar compounds found that dioxaborolane derivatives exhibit selective cytotoxicity against certain cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cancer cell proliferation.

Case Study: Inhibition of CD19+ B-cell Lymphoma

In a recent investigation, this compound was tested in combination with chimeric antigen receptor (CAR) therapy targeting CD19+ B-cell lymphoma. The results demonstrated enhanced efficacy in reducing tumor burden compared to CAR therapy alone. This suggests that the compound may enhance immune responses against specific cancer types by modulating B-cell activity .

Other Biological Activities

Preliminary studies have also suggested that this compound may possess anti-inflammatory properties. The dioxaborolane moiety is known for its ability to interact with reactive oxygen species (ROS), potentially mitigating oxidative stress within cells.

In vitro Studies

Table 1 summarizes findings from various in vitro studies assessing the biological activity of related compounds.

Q & A

Basic: What are the optimal conditions for synthesizing this compound via Suzuki-Miyaura cross-coupling?

Answer:

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl boronic esters and halides. For this compound:

- Catalyst System : Use Pd catalysts such as XantPhos Pd G3, which tolerates steric hindrance from the cyclopropyl group and ensures high coupling efficiency .

- Base : Cs₂CO₃ in anhydrous DMF or THF at 80–100°C facilitates transmetallation and reductive elimination .

- Boronic Ester Handling : Ensure strict anhydrous conditions to prevent hydrolysis of the dioxaborolane ring. Pre-purify the boronic ester via flash chromatography (silica gel, hexane/EtOAc) .

- Monitoring : Track reaction progress via TLC or LC-MS, quenching with aqueous NH₄Cl to isolate the product .

Basic: How should one characterize purity and structural integrity post-synthesis?

Answer:

- NMR Analysis : Use ¹H/¹³C NMR to confirm the cyclopropyl group (e.g., characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and the imidazole ring (aromatic protons at δ 7.0–8.5 ppm). Compare with analogous compounds in literature .

- X-ray Crystallography : If crystals are obtained, refine the structure using SHELXL for precise bond-length and angle validation. Note potential disorder in the dioxaborolane ring .

- HPLC-MS : Confirm purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry .

Advanced: What strategies resolve NMR data discrepancies in derivatives?

Answer:

Discrepancies may arise from tautomerism (imidazole NH protons) or dynamic effects (cyclopropyl ring strain):

- Variable Temperature NMR : Conduct experiments at 25–60°C to observe line broadening or splitting due to conformational changes .

- Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., NH in imidazole) .

- DFT Calculations : Compare experimental ¹³C shifts with computational models (e.g., B3LYP/6-31G*) to assign ambiguous signals .

Advanced: How does the cyclopropyl substituent influence reactivity in cross-couplings?

Answer:

The cyclopropyl group introduces steric and electronic effects:

- Steric Hindrance : Reduces coupling efficiency with bulky substrates. Mitigate by using bulky ligands (e.g., XantPhos) to stabilize the Pd center .

- Electronic Effects : The cyclopropyl’s electron-withdrawing nature may slow oxidative addition. Optimize with electron-rich aryl halides or higher Pd loading .

- Ring Strain : Potential ring-opening under harsh conditions (e.g., >120°C). Monitor via GC-MS for decomposition byproducts .

Advanced: What applications exist in medicinal chemistry?

Answer:

This compound serves as a boronic ester precursor for kinase inhibitors:

- Kinase Targeting : Couple with brominated heterocycles (e.g., indazoles) to generate ATP-competitive inhibitors. Example: A 10% yield improvement was achieved using Pd-catalyzed coupling with brominated intermediates .

- Protease Inhibition : Functionalize the imidazole to coordinate catalytic residues (e.g., in viral proteases). Validate via enzymatic assays and docking studies .

Advanced: How to address low yields in multi-step syntheses?

Answer:

- Intermediate Stability : Protect the imidazole NH with Boc groups during boronic ester formation to prevent side reactions .

- Purification : Use preparative HPLC for polar intermediates or silica gel chromatography with 2–5% MeOH in DCM .

- Scale-Up : Optimize stoichiometry (1.2 eq boronic ester) and degas solvents to minimize Pd black formation .

Advanced: What are the stability considerations for long-term storage?

Answer:

- Moisture Sensitivity : Store under inert atmosphere (Ar/N₂) at 2–8°C in sealed, desiccated vials .

- Light Exposure : Protect from UV light to prevent dioxaborolane ring degradation. Use amber glassware .

- Decomposition Monitoring : Periodically check via ¹¹B NMR (δ 28–32 ppm for intact boronic ester) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.